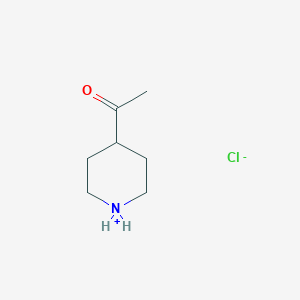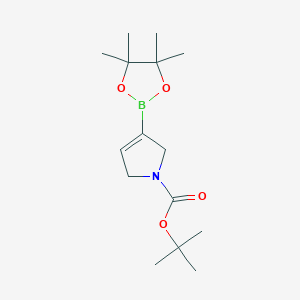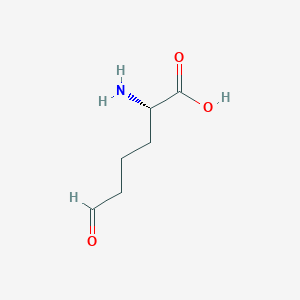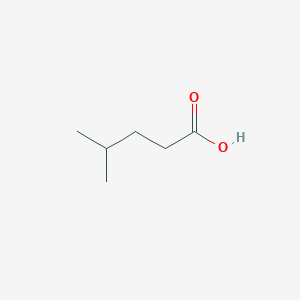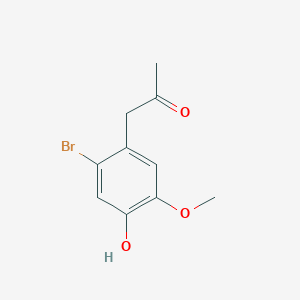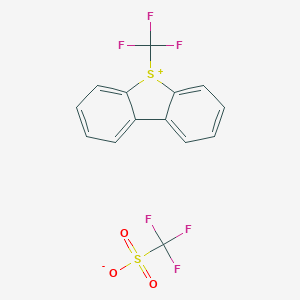
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
描述
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H8F6O3S2 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate are various types of nucleophilic substrates, such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines . These targets play a crucial role in many biochemical reactions, and their modification can lead to significant changes in cellular processes.
Mode of Action
S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate acts as a powerful electrophilic trifluoromethylating agent . It interacts with its targets by donating a trifluoromethyl group to the nucleophilic substrates. This interaction results in the formation of trifluoromethylated products, which can have different properties and reactivities compared to the original substrates.
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability when administered in an appropriate formulation
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, its stability may be influenced by light and storage conditions .
生化分析
Biochemical Properties
The trifluoromethyl group of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has unique properties such as high electronegativity, metabolic stability, and lipophilicity . This compound is often used as an intermediate in organic synthesis
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various reactions under basic conditions, such as trifluoromethylation of β-ketoesters at the α-position, direct trifluoromethylation of indoles at the 2-position, and hydroxytrifluoromethylation of styrene derivatives using photoredox catalysts
属性
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHXTRTGZBOGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380542 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129946-88-9 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate suitable for radiolabeling with fluorine-18?
A1: this compound, also known as the Umemoto reagent, already contains a trifluoromethyl (CF3) group. This allows for late-stage ¹⁸F-fluorination via a halogen exchange reaction, where the stable ¹⁹F atom in the CF3 group is replaced with the radioactive ¹⁸F isotope []. This approach is advantageous for PET imaging as it allows for the introduction of the short-lived ¹⁸F isotope (t1/2 ≈ 110 min) at a late stage in the synthesis, maximizing the retained radioactivity of the final imaging probe.
Q2: How does this compound react with peptides?
A2: The this compound reagent exhibits chemoselectivity towards thiol groups []. This makes it particularly useful for labeling peptides containing cysteine residues. The reaction results in the transfer of the trifluoromethyl (CF3) group to the thiol, forming a thioether bond.
Q3: What is the significance of using this compound for peptide labeling in PET imaging?
A3: This reagent enables the direct ¹⁸F-trifluoromethylation of unmodified peptides []. This is significant because it avoids the need for complex and time-consuming pre-modifications of the peptide, which could potentially interfere with its biological activity. The ability to label peptides with a ¹⁸F-containing trifluoromethyl group using a relatively straightforward method opens new possibilities for studying peptides in vivo using PET imaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
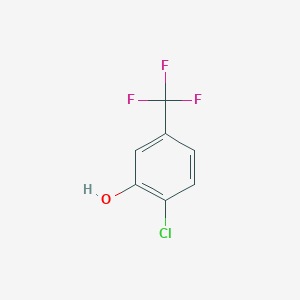
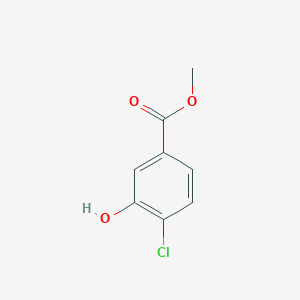
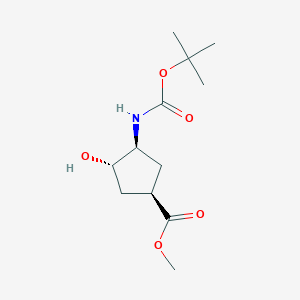
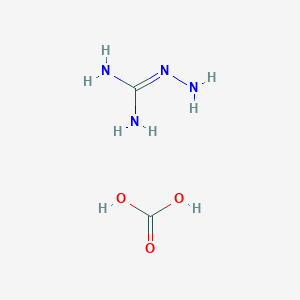
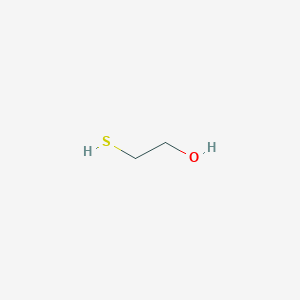
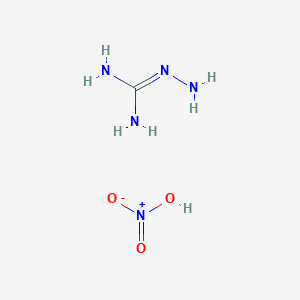

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
